molecular formula C16H23N5OS B2421402 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-82-4

2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2421402
CAS No.: 893726-82-4
M. Wt: 333.45
InChI Key: LCNYLQRZYLLEDG-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an acetohydrazide moiety

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-5-21-14(19-20-15(21)23-10-13(22)18-17)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10,17H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNYLQRZYLLEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely employed method involves the reaction of 4-tert-butylphenyl isothiocyanate with ethyl hydrazinecarboxylate in anhydrous ethanol under reflux conditions. This step forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization in the presence of hydrochloric acid to yield 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

Key Reaction Parameters:

  • Temperature: 78°C (ethanol reflux)
  • Catalyst: 10% aqueous hydrochloric acid
  • Reaction Time: 6–8 hours

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide enhance reaction kinetics by stabilizing the thiolate intermediate. Comparative studies show a 15–20% yield improvement over ethanol-based systems.

Temperature Control

Maintaining temperatures between 60–80°C prevents side reactions such as hydrazide decomposition. Exceeding 85°C leads to a 30% reduction in yield due to byproduct formation.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Triazole Core Synthesis Optimization

Step Reagents Conditions Yield (%)
Cyclocondensation 4-tert-Butylphenyl isothiocyanate, ethyl hydrazinecarboxylate Ethanol, HCl, reflux 72–78
Thiol Activation Bromoacetyl hydrazide, Cs₂CO₃ DMF, 70°C 65–70

Table 2. Purity Enhancement Techniques

Method Purity (%) Advantages
Column Chromatography >95 Effective for polar byproducts
Recrystallization 90–93 Scalable for industrial production

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrazines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting microbial infections or cancer.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties such as conductivity or fluorescence.

    Industrial Chemistry: It can be employed as an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site of an enzyme or interacting with a receptor’s ligand-binding domain.

    Chemical Reactivity: The presence of the sulfanyl group and the triazole ring can facilitate various chemical reactions, such as nucleophilic attack or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific structural features, such as the ethyl group on the triazole ring and the tert-butylphenyl group

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H31N5OSC_{30}H_{31}N_5OS, with a molecular weight of approximately 511.68 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of triazoles can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells. For instance, a study found that certain triazole derivatives showed IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC50 (µM)Activity Level
5hMCF-710Strong
7dHepG-215Moderate
13aMCF-75Very Strong

Antimicrobial Activity

The triazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that several synthesized triazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid synthesis .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research has shown that triazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property makes them candidates for treating inflammatory diseases .

Study on Anticancer Properties

In a systematic investigation involving several triazole compounds, researchers evaluated their cytotoxic effects on MCF-7 and HepG-2 cell lines using the MTT assay. The results indicated that modifications in the substituents on the triazole ring significantly influenced their anticancer activity. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Study on Antimicrobial Effects

In another study focusing on antimicrobial efficacy, a series of triazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity .

Q & A

Q. Q1: What are the established synthetic routes for preparing 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and how do reaction conditions influence yield?

A: The compound can be synthesized via a multi-step approach:

  • Step 1: Formation of the 1,2,4-triazole core by cyclizing thiosemicarbazide intermediates under acidic conditions .
  • Step 2: Introduction of the sulfanylacetohydrazide moiety through nucleophilic substitution or condensation reactions. For example, solvent-free reductive amination with aldehydes in absolute ethanol under reflux (4–6 hours) is effective for analogous acetohydrazide derivatives .
  • Critical Factors: Solvent choice (e.g., absolute ethanol minimizes side reactions), stoichiometric ratios (1.2 eq of hydrazine hydrate), and reaction time (monitored via TLC with chloroform:methanol 7:3) significantly impact yield .

Q. Q2: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

A:

  • NMR: 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the triazole ring and tert-butylphenyl group.
  • XRD: Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated for structurally related triazole derivatives .
  • TLC/HPLC: Use chloroform:methanol (7:3) for TLC monitoring; reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Intermediate Research: Biological Activity & Mechanism

Q. Q3: How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

A:

  • Assay Design:
    • Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).
    • Methodology: Broth microdilution (MIC/MBC determination) or agar diffusion assays.
    • Controls: Include reference drugs (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Rationale: Triazole derivatives exhibit broad-spectrum activity due to interactions with microbial enzymes (e.g., lanosterol demethylase in fungi) .

Q. Q4: What strategies mitigate discrepancies in biological activity data across studies?

A:

  • Standardization: Use consistent protocols (e.g., CLSI guidelines) for microbial susceptibility testing.
  • Structural Confirmation: Verify compound identity via XRD or 2D-NMR to rule out isomerism or impurities .
  • Dose-Response Curves: Perform triplicate experiments with statistical validation (e.g., ANOVA) to address variability .

Advanced Research: Mechanistic & Computational Studies

Q. Q5: How can density functional theory (DFT) predict the reactivity of the sulfanylacetohydrazide moiety in this compound?

A:

  • Modeling Approach:
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
    • Simulate IR spectra to correlate with experimental data (e.g., S–H stretching at ~2550 cm1^{-1}).
  • Applications: Predict binding affinities to biological targets (e.g., enzymes) via molecular docking .

Q. Q6: What experimental and theoretical methods resolve contradictions in reaction mechanisms for triazole derivatives?

A:

  • Isotopic Labeling: Trace reaction pathways (e.g., 15N^{15}N-labeled hydrazine) to confirm intermediates.
  • Kinetic Studies: Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.
  • Computational Validation: Compare DFT-derived activation energies with experimental Arrhenius plots .

Data Interpretation & Optimization

Q. Q7: How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?

A:

  • Pharmacokinetic Factors: Assess bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Metabolite Profiling: Use LC-MS to identify active/toxic metabolites that explain discrepancies.
  • Dose Adjustment: Normalize in vitro IC50_{50} values to in vivo doses based on body surface area scaling .

Q. Q8: What optimization strategies improve the synthetic scalability of this compound?

A:

  • Green Chemistry: Replace ethanol with recyclable solvents (e.g., PEG-400) or microwave-assisted synthesis to reduce time/energy.
  • Catalysis: Use Amberlyst-15 or nano-catalysts to enhance regioselectivity in triazole formation .

Structural Modifications & SAR

Q. Q9: How do substituents on the tert-butylphenyl group affect the compound’s bioactivity?

A:

  • SAR Insights:
    • Electron-withdrawing groups (e.g., –NO2_2) enhance antimicrobial activity by increasing electrophilicity.
    • Bulky substituents (e.g., adamantyl) improve metabolic stability but may reduce solubility .
  • Experimental Validation: Synthesize analogs via Suzuki coupling or Ullmann reactions and test in comparative bioassays .

Q. Q10: What methodologies validate the role of the hydrazide linker in target binding?

A:

  • Proteomics: Use photoaffinity labeling with a biotinylated analog to identify target proteins.
  • Mutagenesis: Engineer enzyme active sites (e.g., cytochrome P450) to assess hydrogen bonding interactions with the hydrazide group .

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